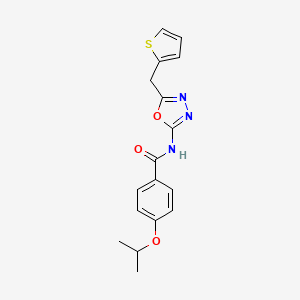

![molecular formula C19H13N3O2 B2381069 N-{[2,4'-联吡啶]-5-基}-1-苯并呋喃-2-甲酰胺 CAS No. 2034463-84-6](/img/structure/B2381069.png)

N-{[2,4'-联吡啶]-5-基}-1-苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

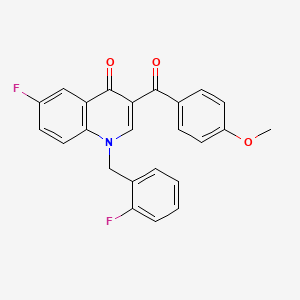

“N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide” is a complex organic compound that contains a bipyridine moiety. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . They are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis of parent bipyridines is well-known since 1950 . One- or two-fold N-quaternization of 2,2′-bipyridines with 1,3-propanesultone in N,N-dimethylformamide (DMF) at 120°C afforded derivatives with yields 10–75% .

Molecular Structure Analysis

Bipyridines represent simple yet very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . In principle, we can distinguish six bipyridine derivatives that differ in the mutual orientation of both pyridine rings . X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .

Chemical Reactions Analysis

Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .

科学研究应用

生物活性分子

联吡啶及其衍生物作为各种应用中的基本组成部分,包括生物活性分子 。由于其生物活性,它们可用于开发新药和疗法。

过渡金属催化中的配体

联吡啶衍生物被广泛用作过渡金属催化中的配体 。它们与金属中心强烈配位的能力使它们在该领域中非常有价值。

光敏剂

联吡啶化合物可以充当光敏剂 。它们可以吸收光并将能量转移到其他分子,使其在光动力疗法和太阳能转换中发挥作用。

紫罗兰

紫罗兰是4,4'-联吡啶的N,N'-二取代衍生物 。它们以其电致变色特性而闻名,当它们获得或失去电子时会改变颜色。这使得它们在电致变色显示器和电池等应用中发挥作用。

超分子结构

联吡啶衍生物用于构建超分子结构 。这些结构在纳米技术、材料科学和药物化学等领域具有应用。

固态形式筛选和晶体结构预测

联吡啶异构体,用作配位化学中的共形体和配体,已进行固态形式筛选和晶体结构预测 。这可以帮助开发具有所需性能的新材料。

安全和危害

The safety data sheet for 2,2′-Bipyridine indicates that it is toxic if swallowed or in contact with skin . It is advised to wear protective gloves/protective clothing and avoid dust formation . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

未来方向

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

作用机制

Target of Action

It’s worth noting that bipyridine derivatives, such as milrinone, are known to target phosphodiesterase (pde) enzymes . Specifically, milrinone is a PDE-III inhibitor . PDE enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences various physiological processes .

Mode of Action

For instance, milrinone, a bipyridine derivative, works by inhibiting PDE-III, which prevents the breakdown of cAMP . The increased cAMP levels then enhance cardiac function and cause peripheral vasodilation .

Biochemical Pathways

Bipyridine derivatives are known to influence pathways involving camp due to their interaction with pde enzymes . Increased cAMP levels can lead to a series of downstream effects, including enhanced cardiac function and peripheral vasodilation .

Result of Action

Based on related compounds like milrinone, we can infer that increased camp levels could enhance cardiac function and cause peripheral vasodilation .

属性

IUPAC Name |

N-(6-pyridin-4-ylpyridin-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2/c23-19(18-11-14-3-1-2-4-17(14)24-18)22-15-5-6-16(21-12-15)13-7-9-20-10-8-13/h1-12H,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSBQUYYFFKEHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)

![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)